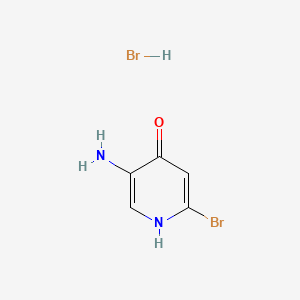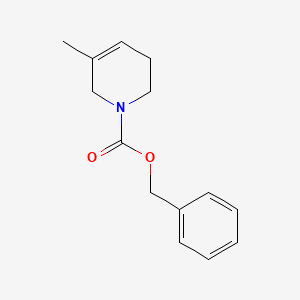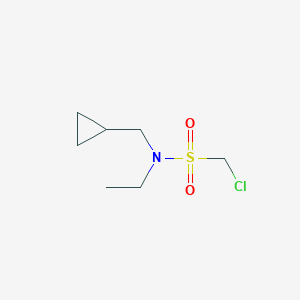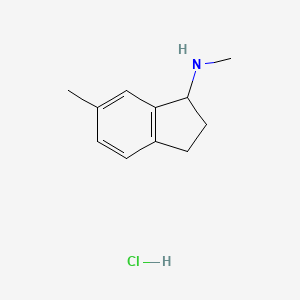![molecular formula C12H17ClN2 B13482309 1-[(4-Chloro-2-methylphenyl)methyl]piperazine](/img/structure/B13482309.png)
1-[(4-Chloro-2-methylphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chloro-2-methylphenyl)methyl]piperazine is a chemical compound with the molecular formula C12H17ClN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in medicinal chemistry and pharmacology, particularly as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-2-methylphenyl)methyl]piperazine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Chloro-2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Applications De Recherche Scientifique
1-[(4-Chloro-2-methylphenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antihistamines, antipsychotics, and other therapeutic agents.
Biological Studies: The compound is used in the study of receptor binding and pharmacokinetics.
Industrial Applications: It is utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[(4-Chloro-2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For instance, in the case of antihistamines, it binds to histamine receptors, blocking the action of histamine and alleviating allergic symptoms .
Comparaison Avec Des Composés Similaires
Clocinizine: An antihistamine with a similar piperazine structure.
Chlorcyclizine: Another antihistamine with structural similarities.
Comparison: 1-[(4-Chloro-2-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct pharmacological properties. Compared to clocinizine and chlorcyclizine, it may exhibit different receptor binding affinities and pharmacokinetic profiles, making it suitable for specific therapeutic applications.
Propriétés
Formule moléculaire |
C12H17ClN2 |
|---|---|
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
1-[(4-chloro-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2/c1-10-8-12(13)3-2-11(10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
Clé InChI |
SVKXUGPFDDKKGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)

![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
![1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13482247.png)


![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)



![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)



